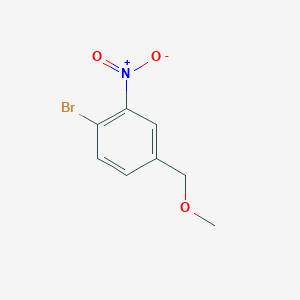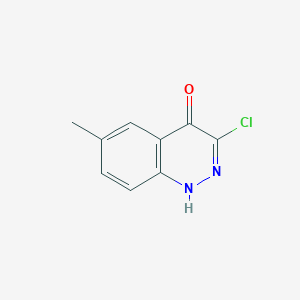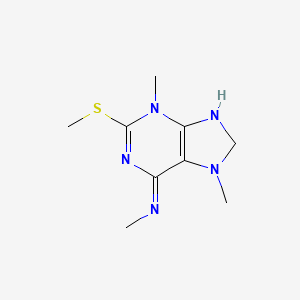![molecular formula C13H11N3 B13115797 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-23-1](/img/structure/B13115797.png)
7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 7th position and a phenyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of 7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation for synthesis is particularly advantageous due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring .
Applications De Recherche Scientifique
7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as Janus kinases and RORγt inverse agonists . These interactions disrupt the normal function of the enzymes, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-triazolo[1,5-a]pyridine: A similar compound without the methyl and phenyl substitutions.
1,2,4-triazolo[3,4-b]thiadiazine: Another triazole-based compound with different biological activities.
Uniqueness
7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitutions, which confer distinct biological activities and chemical properties. The presence of the methyl and phenyl groups enhances its interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
4931-23-1 |
|---|---|
Formule moléculaire |
C13H11N3 |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-7-8-16-12(9-10)14-13(15-16)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
IVDLWTBAIFMKNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=NN2C=C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)










![1-[(Isopentyloxy)methoxy]-3-methylbutane](/img/structure/B13115783.png)
